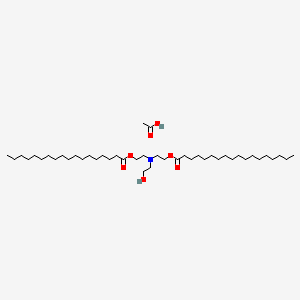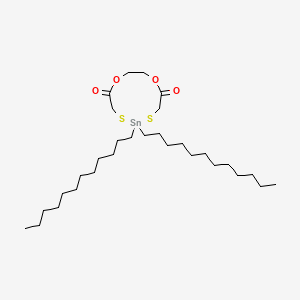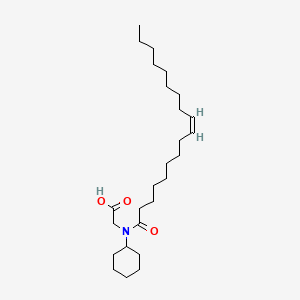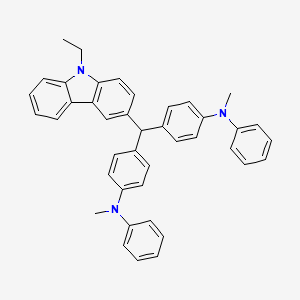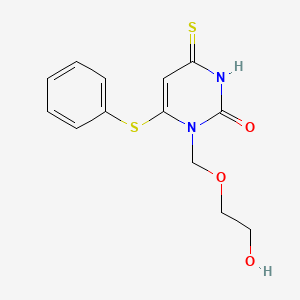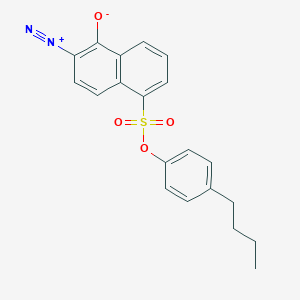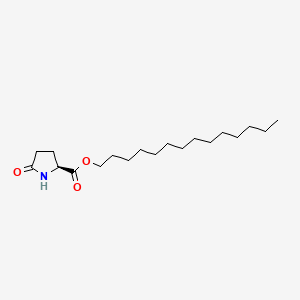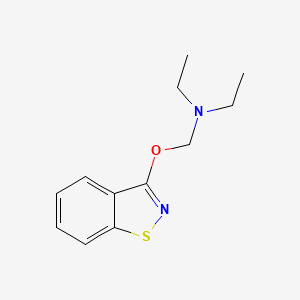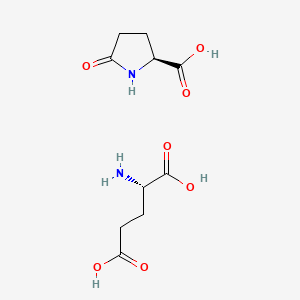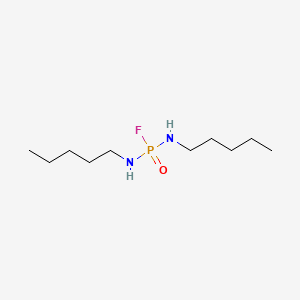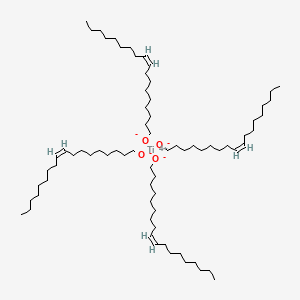
Titanium tetrakis((Z)-octadec-9-enolate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium tetrakis((Z)-octadec-9-enolate) is an organometallic compound featuring titanium coordinated with four (Z)-octadec-9-enolate ligands
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of titanium tetrakis((Z)-octadec-9-enolate) typically involves the reaction of titanium tetrachloride with (Z)-octadec-9-enol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows: [ \text{TiCl}_4 + 4 \text{(Z)-octadec-9-enol} \rightarrow \text{Ti((Z)-octadec-9-enolate)}_4 + 4 \text{HCl} ]
Industrial Production Methods: Industrial production of titanium tetrakis((Z)-octadec-9-enolate) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Titanium tetrakis((Z)-octadec-9-enolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the titanium center to lower oxidation states.
Substitution: Ligand exchange reactions can replace the (Z)-octadec-9-enolate ligands with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products Formed:
Oxidation: Titanium dioxide and various organic oxidation products.
Reduction: Lower oxidation state titanium complexes.
Substitution: New titanium complexes with different ligands.
科学的研究の応用
Titanium tetrakis((Z)-octadec-9-enolate) has diverse applications in scientific research:
作用機序
The mechanism of action of titanium tetrakis((Z)-octadec-9-enolate) involves its ability to coordinate with various substrates, facilitating catalytic reactions. The titanium center acts as a Lewis acid, activating substrates for nucleophilic attack. The (Z)-octadec-9-enolate ligands can also participate in stabilizing reaction intermediates, enhancing the overall catalytic efficiency .
類似化合物との比較
Titanium tetrakis(isopropoxide): Another titanium alkoxide with different ligands.
Titanium tetrakis(ethoxide): Similar structure but with ethoxide ligands.
Titanium tetrakis(butoxide): Features butoxide ligands instead of (Z)-octadec-9-enolate.
Uniqueness: Titanium tetrakis((Z)-octadec-9-enolate) is unique due to its long-chain (Z)-octadec-9-enolate ligands, which impart distinct physical and chemical properties. These ligands can influence the solubility, reactivity, and stability of the compound, making it suitable for specific applications that other titanium alkoxides may not be able to fulfill .
特性
CAS番号 |
5894-67-7 |
|---|---|
分子式 |
C72H140O4Ti |
分子量 |
1117.7 g/mol |
IUPAC名 |
(Z)-octadec-9-en-1-olate;titanium(4+) |
InChI |
InChI=1S/4C18H35O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*9-10H,2-8,11-18H2,1H3;/q4*-1;+4/b4*10-9-; |
InChIキー |
SJZOMFBRJGBJJU-UJUIXPSJSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].[Ti+4] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


